N-benzhydryl-3-nitrobenzamide
CAS No.:
Cat. No.: VC10812349
Molecular Formula: C20H16N2O3
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16N2O3 |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | N-benzhydryl-3-nitrobenzamide |
| Standard InChI | InChI=1S/C20H16N2O3/c23-20(17-12-7-13-18(14-17)22(24)25)21-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H,(H,21,23) |
| Standard InChI Key | UTBVMYNXOUHZPV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
N-Benzhydryl-3-nitrobenzamide (molecular formula: C₂₀H₁₆N₂O₃) features a benzamide core modified with a benzhydryl (diphenylmethyl) group and a nitro substituent. The benzhydryl moiety enhances lipophilicity, influencing the compound’s bioavailability and membrane permeability, while the nitro group contributes to electronic effects and redox reactivity .
Table 1: Comparative Physicochemical Properties of N-Benzhydryl-3-Nitrobenzamide and Related Compounds
The nitro group’s electron-withdrawing nature polarizes the aromatic ring, facilitating electrophilic substitution reactions . The benzhydryl group’s steric bulk may hinder certain reactions but enhances stability in biological environments .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
N-Benzhydryl-3-nitrobenzamide is synthesized via a multi-step route:
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Nitration of Benzamide: Benzamide is nitrated using concentrated HNO₃ and H₂SO₄ at 0–5°C to yield 3-nitrobenzamide .
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Benzhydryl Group Introduction: 3-Nitrobenzamide reacts with benzhydryl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
Recent advances in oxidative amidation, such as KBr/Oxone-mediated protocols, offer alternative pathways for amide bond formation, though their applicability to this compound requires further validation .
Industrial Considerations
Industrial production faces challenges in scaling nitration reactions due to exothermicity and safety risks. Purification typically involves recrystallization from ethanol or chromatography, with yields exceeding 70% under optimized conditions .
Biological Activities and Mechanisms
Antimicrobial Properties
Nitro-containing compounds exhibit broad-spectrum antimicrobial activity. The nitro group undergoes enzymatic reduction in microbial cells, generating reactive nitrogen species (RNS) that disrupt DNA replication and protein function .
Table 2: Hypothetical Antimicrobial Activity of N-Benzhydryl-3-Nitrobenzamide Derivatives
| Strain | MIC (µg/mL) | Mechanism |
|---|---|---|
| Mycobacterium tuberculosis | 12.5 | Inhibition of cell wall synthesis |
| Staphylococcus aureus | 25.0 | DNA gyrase inhibition |
| Escherichia coli | 50.0 | Oxidative stress induction |
Enzyme Inhibition
The compound’s planar structure allows competitive inhibition of trypanothione reductase (TryR), a key enzyme in parasitic Trypanosoma species. Molecular docking simulations suggest strong interactions with TryR’s active site, though experimental validation is pending .
Applications in Medicinal Chemistry
Antitubercular Agents
N-Benzhydryl-3-nitrobenzamide derivatives show promise against Mycobacterium tuberculosis. In a study of benzhydryl-nitrobenzenesulfonamide hybrids, analogs with nitro groups exhibited IC₅₀ values <20 µM against H37Rv strains, outperforming first-line drugs like isoniazid .
Comparative Analysis with Structural Analogs
Role of the Nitro Group
Removing the nitro group (e.g., in benzhydrylbenzamide) abolishes antimicrobial activity, underscoring its critical role in redox cycling and target binding .
Benzhydryl vs. Alkyl Substitutents
Benzhydryl derivatives exhibit 3–5× higher logP values than alkyl analogs, enhancing blood-brain barrier penetration but increasing hepatotoxicity risks .
Future Directions and Challenges
Synthetic Optimization
Improving regioselectivity in nitration and exploring green chemistry approaches (e.g., microwave-assisted synthesis) could enhance yields and sustainability .
Toxicity Profiling
While in vitro cytotoxicity assays (e.g., MTT on RAW 264.7 cells) show low toxicity (IC₅₀ >100 µM), in vivo studies are needed to assess hepatic and renal safety .
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